molecular formula C9H10N2O2 B2413708 N-(5-Methoxypyridin-3-yl)prop-2-enamide CAS No. 2361657-91-0

N-(5-Methoxypyridin-3-yl)prop-2-enamide

Número de catálogo: B2413708
Número CAS: 2361657-91-0
Peso molecular: 178.191
Clave InChI: JLAZBIKAGMEAGK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N-(5-Methoxypyridin-3-yl)prop-2-enamide is a chemical compound of interest in medicinal chemistry and drug discovery research. This molecule features a prop-2-enamide (acrylamide) group attached to a 5-methoxypyridin-3-ylamine scaffold. The acrylamide functional group is a known pharmacophore in the development of covalent inhibitors . Researchers are exploring such compounds for their potential to interact with biological targets, including proteasomes and various enzymes . The 5-methoxypyridine moiety is a common structural element found in compounds designed for pharmaceutical applications, contributing to the molecule's physicochemical properties and its ability to engage in key molecular interactions. This combination of features makes N-(5-Methoxypyridin-3-yl)prop-2-enamide a valuable building block for synthesizing more complex molecules or for use in biochemical screening assays to study disease pathways. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. The buyer assumes all responsibility for confirming the compound's identity and purity and for its safe handling and use.

Propiedades

IUPAC Name

N-(5-methoxypyridin-3-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-3-9(12)11-7-4-8(13-2)6-10-5-7/h3-6H,1H2,2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLAZBIKAGMEAGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Methodological & Application

Application Note: Solvent Selection and Formulation Protocols for N-(5-Methoxypyridin-3-yl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Analysis

N-(5-Methoxypyridin-3-yl)prop-2-enamide (also known as N-(5-methoxypyridin-3-yl)acrylamide) is a functionalized pyridine derivative featuring an acrylamide moiety.[1][2] This structural motif is characteristic of targeted covalent inhibitors (TCIs) , where the pyridine ring facilitates non-covalent binding (often in kinase hinge regions) and the acrylamide group acts as a Michael acceptor to form a covalent bond with a specific cysteine residue.[3][2]

Successful application of this compound in biological assays requires a nuanced understanding of its physicochemical properties. The pyridine nitrogen provides basicity (pKa ~4–5), while the methoxy group adds lipophilicity compared to a hydroxyl group.[3] The acrylamide group introduces reactivity concerns, specifically susceptibility to nucleophilic attack and polymerization.[3]

Physicochemical Profile (Predicted)
PropertyValue (Approx.)[3][2][4][5][6][7][8][9][10]Implication for Solubility
Molecular Weight 178.19 g/mol Small molecule; generally favorable kinetics.[1][2]
LogP 1.1 – 1.5Moderately lipophilic; poor water solubility at neutral pH.[2]
pKa (Pyridine N) ~4.3Soluble in acidic aqueous media; precipitates at neutral/basic pH.[2]
H-Bond Donors 1 (Amide NH)Limited water interaction.[1][2]
H-Bond Acceptors 3 (Pyridine N, Methoxy O, Carbonyl O)Good solubility in polar aprotic solvents (DMSO).[3][2]

Solvent Selection Strategy

Core Directive: The "Like Dissolves Like" Hierarchy

Selection must balance solubility power with biological compatibility.

  • Primary Stock Solvent: Dimethyl Sulfoxide (DMSO) [2][4][9]

    • Rationale: DMSO is a polar aprotic solvent that effectively disrupts the crystal lattice of the amide/pyridine structure. It is miscible with water, allowing for easy dilution into assay buffers.[3]

    • Grade: Anhydrous, Sterile-filtered (≥99.9%).[3][2]

    • Target Concentration: 10 mM to 100 mM.

  • Secondary Solvents (Intermediate Dilution):

    • Ethanol (EtOH): Useful for evaporation-based coating or when DMSO toxicity is a concern, though solubility will be lower than in DMSO.[3][2]

    • PEG-400: Excellent for in vivo formulations; stabilizes the compound in aqueous mixtures.[1][2]

  • Aqueous Buffers (Assay Medium):

    • PBS (pH 7.4): Poor solubility expected.[3][2] Risk of precipitation >100 µM.[2]

    • Acidic Buffers (pH < 4): Improved solubility due to protonation of the pyridine nitrogen, but may accelerate acrylamide hydrolysis.[3]

Decision Tree: Solvent Selection

SolventSelection Start Experimental Goal InVitro In Vitro / Cellular Start->InVitro InVivo In Vivo (Animal) Start->InVivo Stock Stock Solution (Storage) InVitro->Stock Formulation Co-Solvent System InVivo->Formulation DMSO 100% DMSO (Anhydrous) Stock->DMSO Dissolve AqBuffer Dilute into Media (<0.5% DMSO final) DMSO->AqBuffer Dilute PEG 10% DMSO 40% PEG400 50% Water Formulation->PEG Standard PK Cyclo 20% HP-β-CD in Water Formulation->Cyclo Sensitive Routes

Figure 1: Decision matrix for selecting the appropriate solvent system based on the experimental application.

Detailed Protocols

Protocol A: Preparation of 50 mM Stock Solution (DMSO)

Objective: Create a stable, high-concentration stock for long-term storage.

Materials:

  • N-(5-Methoxypyridin-3-yl)prop-2-enamide (Solid)[1][2]

  • DMSO (Anhydrous, Cell Culture Grade)[3][2]

  • Amber glass vials (Borosilicate)[3][2]

Procedure:

  • Calculate: Determine the mass required.

    • Formula: Mass (mg) = Concentration (mM) × Volume (mL) × MW ( g/mol )[3][2]

    • Example: For 1 mL of 50 mM stock:

      
      .[3][2]
      
  • Weigh: Accurately weigh ~9 mg of the compound into a tared amber vial. Record exact mass.

  • Volume Adjustment: Calculate the exact volume of DMSO needed to reach 50 mM based on the recorded mass.

  • Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 30–60 seconds.[2]

    • Note: If particulates remain, sonicate in a water bath at room temperature for 5 minutes.[3] Avoid heating >37°C to prevent acrylamide polymerization.[2]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (short term) or -80°C (long term).

Protocol B: Kinetic Solubility Assessment (Turbidimetric)

Objective: Determine the maximum solubility in your specific assay buffer (e.g., PBS) to prevent "crashing out" during experiments.[3][2]

Procedure:

  • Prepare a 96-well clear plate.

  • Add 196 µL of Assay Buffer (e.g., PBS pH 7.[3]4) to columns 1–10.[2]

  • Add 4 µL of DMSO stock (at increasing concentrations: 1, 5, 10, 20, 50 mM) to the wells.

    • Final DMSO concentration is fixed at 2%.

  • Incubate at Room Temperature for 2 hours with gentle shaking.

  • Read Absorbance: Measure OD at 620 nm (turbidity) or use a nephelometer.

  • Analysis: A significant increase in OD baseline indicates precipitation.[2] The highest concentration with baseline OD is your Solubility Limit .[2]

Protocol C: In Vivo Formulation (10/40/50 Method)

Objective: Prepare a vehicle for IP or PO administration in mice/rats.[2] Target: 5 mg/kg dose @ 5 mL/kg dose volume (1 mg/mL final concentration).

Vehicle Composition:

  • 10% DMSO[1][2]

  • 40% PEG-400[1][2]

  • 50% Saline (0.9% NaCl) or Water for Injection[3][2]

Workflow:

FormulationWorkflow Step1 1. Dissolve Compound in 100% DMSO Step2 2. Add PEG-400 (Mix well by vortexing) Step1->Step2 Step3 3. SLOWLY add Saline/Water (Dropwise with vortexing) Step2->Step3 Step4 4. Visual Inspection (Must be clear solution) Step3->Step4 Precip Precipitation Observed? Step4->Precip Precip->Step4 No (Ready) Fix Add Tween-80 (5%) or Sonicate Precip->Fix Yes

Figure 2: Step-by-step mixing order to prevent precipitation shock.

Critical Step (Step 3): Adding water directly to the DMSO stock often causes immediate precipitation.[2] You must add the PEG-400 before the water to act as a bridge solvent.[1][2]

Stability & Handling Precautions

Chemical Stability[1][2][3][12][13]
  • Michael Acceptor Reactivity: The acrylamide group is electrophilic.[2]

    • Avoid: Buffers containing DTT, Mercaptoethanol, or Glutathione unless the specific goal is to quench the compound.[3] These thiols will covalently modify the drug, rendering it inactive against the target.[3]

    • pH Sensitivity: At pH > 8, hydrolysis of the amide bond or polymerization may accelerate. Maintain pH 6.0–7.5.[2]

Storage Conditions
  • Solid State: Store desiccated at -20°C. Protect from light.

  • In Solution: DMSO stocks are stable for 3–6 months at -80°C. Aqueous dilutions must be prepared fresh daily.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10290850, N-(3-Methoxypropyl)acrylamide. Retrieved February 24, 2026 from [Link][3][2]

  • Li, H., et al. (2019). Discovery of trans-3-(pyridin-3-yl)acrylamide-derived sulfamides as potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitors.[1][2] Bioorganic & Medicinal Chemistry Letters. Retrieved February 24, 2026 from [Link][3][2]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[3] Academic Press.[2] (General reference for DMSO/PEG solubility rules).

Sources

In situ generation of N-(5-Methoxypyridin-3-yl)acrylamide for library screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Situ Generation of N-(5-Methoxypyridin-3-yl)acrylamide for Covalent Library Screening

Executive Summary

This application note details the protocol for the in situ generation of N-(5-Methoxypyridin-3-yl)acrylamide , a representative "warhead-fragment" chimera used in Targeted Covalent Inhibitor (TCI) discovery. Unlike traditional workflows that require the isolation and purification of unstable acrylamides, this Direct-to-Biology (D2B) approach enables the synthesis of the electrophile in high-density plate formats (384- or 1536-well) immediately prior to biological screening.[1]

By utilizing a rapid acylation strategy with acryloyl chloride followed by a scavenger-assisted quench, researchers can screen the resulting crude reaction mixtures directly in biochemical or biophysical assays. This method circumvents the stability issues associated with storing acrylamide libraries and accelerates the exploration of chemical space around the 5-methoxypyridine scaffold, a privileged structure in kinase and bromodomain drug discovery.

Introduction & Scientific Rationale

The Challenge: Electrophile Stability vs. Diversity

Covalent fragment screening relies on electrophilic "warheads" (typically acrylamides) targeting nucleophilic residues (e.g., Cysteine, Lysine) on a protein surface.[2] However, acrylamides—particularly those attached to electron-deficient heteroaromatics like pyridines—can suffer from:

  • Polymerization: Spontaneous degradation during storage.[1]

  • Hydrolysis: Deactivation in DMSO stocks containing trace water.[1]

  • Synthesis Bottlenecks: Purification of thousands of analogs is resource-intensive.[1][2]

The Solution: In Situ Generation (Direct-to-Biology)

The in situ generation approach synthesizes the covalent probe in the assay plate.[1] The reaction utilizes 5-methoxypyridin-3-amine as the nucleophilic scaffold and acryloyl chloride as the electrophilic source.[1]

  • Why 5-methoxypyridin-3-amine? This scaffold possesses a pyridine nitrogen (H-bond acceptor) and a methoxy group (H-bond acceptor/donor modulator), making it an ideal fragment for exploring the ATP-binding pockets of kinases.[1]

  • Why Acryloyl Chloride? While peptide coupling agents (e.g., T3P, HATU) are safer, the reduced nucleophilicity of the aminopyridine nitrogen requires the high reactivity of an acid chloride to ensure quantitative conversion in minutes.

Chemical Principle & Reaction Mechanism

The core transformation is a nucleophilic acyl substitution. The reaction must be controlled to prevent bis-acylation or polymerization.[1]

Reaction Scheme:

  • Nucleophilic Attack: The amino group of 5-methoxypyridin-3-amine attacks the carbonyl carbon of acryloyl chloride.[1]

  • Elimination: Chloride is displaced, forming the protonated amide.

  • Deprotonation: The auxiliary base (DIPEA) removes the proton, yielding the neutral acrylamide.

  • Quenching (Critical): Excess acryloyl chloride is quenched with methanol or a polymer-supported scavenger to prevent non-specific alkylation of the target protein during the assay.

ReactionScheme Amine 5-Methoxypyridin-3-amine (Nucleophile) Inter Tetrahedral Intermediate Amine->Inter + AcCl AcCl Acryloyl Chloride (Electrophile) AcCl->Inter Product N-(5-Methoxypyridin-3-yl)acrylamide (Warhead) Inter->Product Elimination Byprod DIPEA·HCl Inter->Byprod Base DIPEA (Base) Base->Inter Proton Sponge

Figure 1: Reaction pathway for the generation of the target acrylamide.[1] High-contrast nodes indicate reactants (blue/red) and the final active warhead (green).[1]

Experimental Protocols

Materials & Reagents
  • Amine Scaffold: 5-methoxypyridin-3-amine (>98% purity).[1]

  • Reagent: Acryloyl chloride (Freshly distilled or high-grade commercial).[1]

  • Base: N,N-Diisopropylethylamine (DIPEA), anhydrous.[1]

  • Solvent: Anhydrous Dimethylacetamide (DMA) or Acetonitrile (MeCN). Note: DMA is preferred for solubility.

  • Quench: Methanol (MeOH) or Polymer-supported Trisamine.[1]

Protocol A: High-Throughput Plate Synthesis (384-well)

Step 1: Stock Preparation

Component Concentration Solvent Notes
Stock A (Amine) 100 mM DMA Store at -20°C.
Stock B (Base) 200 mM DMA Freshly prepared DIPEA.[1]

| Stock C (AcCl) | 110 mM | MeCN | Prepare immediately before use. Unstable. |

Step 2: Reaction Assembly (Liquid Handling)

  • Dispense 10 µL of Stock A (1.0 µmol Amine) into a chemically resistant 384-well polypropylene plate (e.g., Labcyte Echo source plate).

  • Add 10 µL of Stock B (2.0 µmol Base). Centrifuge (1000 x g, 1 min).

  • Add 10 µL of Stock C (1.1 µmol Acryloyl Chloride). Note: 1.1 eq excess ensures complete conversion of the amine.

  • Seal and shake at Room Temperature (RT) for 30 minutes .

Step 3: Quenching

  • Add 5 µL of MeOH to scavenge remaining acid chloride.

  • Incubate for 15 minutes.

  • Result: 35 µL of crude reaction mix containing ~28 mM product.

Step 4: Dilution for Assay Dilute the crude mixture with assay buffer (e.g., PBS + 0.01% BSA) to the desired screening concentration (typically 100 µM - 1 mM). The final DMSO/DMA concentration in the assay must be <5% (or as tolerated by the protein).

Protocol B: QC & Validation (LC-MS)

Before screening, validate conversion on a random sampling of wells (e.g., 10% of the library).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

  • Gradient: 5% to 95% MeCN in Water (+0.1% Formic Acid) over 2 min.

  • Acceptance Criteria:

    • Conversion: >90% (Disappearance of amine peak).

    • Purity: >85% (Main peak is Product [M+H]+ = 179.08).[1]

Screening Workflow Integration

The generated acrylamide is immediately utilized in a covalent binding assay. The workflow below illustrates the "Direct-to-Biology" logic.

D2B_Workflow cluster_chem Phase 1: Chemistry (In Situ) cluster_bio Phase 2: Biology (Screening) Prep Reagent Dispensing (Amine + AcCl) React Incubation (30 min, RT) Prep->React Quench Quench Step (+ MeOH) React->Quench Dilute Dilution into Buffer (Intermediate Plate) Quench->Dilute Transfer Dose Dose into Assay Plate (Protein + Probe) Dilute->Dose Readout Readout (LC-MS / Fluorescence) Dose->Readout

Figure 2: Direct-to-Biology (D2B) workflow. The crude reaction mixture moves from chemical synthesis to biological assay with only a dilution step.

Data Analysis & Interpretation

When analyzing screening data from in situ generated libraries, consider the following:

ParameterObservationInterpretationAction
Low % Inhibition No binding observed.[1]1. Compound is inactive.2.[1] Synthesis failed (check LCMS).Re-run synthesis QC. If synthesis worked, compound is a true negative.
100% Inhibition (Flatline) Complete loss of activity.1. Potent binder.2. False Positive: Unquenched Acryloyl Chloride killed the enzyme.Critical: Check "Quench" efficiency. Retest with higher scavenger concentration.
Time-Dependent IC50 Potency increases over time.[1]Hallmark of covalent inhibition (

).
Proceed to kinetic characterization.

Troubleshooting & Expert Insights

  • Moisture Control: Acryloyl chloride hydrolyzes rapidly.[1] Use anhydrous solvents and keep the source plate sealed. If the LCMS shows a mass peak of +18 (Acrylic acid) or starting amine, your reagents are wet.

  • Reactivity Tuning: 5-methoxypyridin-3-amine is electron-poor.[1] If conversion is low (<80%), increase the incubation temperature to 40°C or switch the base to Pyridine (stronger acylation catalyst).

  • Assay Interference: The byproduct is DIPEA·HCl. Ensure your biological assay buffer has sufficient capacity (e.g., 50 mM HEPES) to buffer the acidic byproduct, although the dilution factor usually negates this.

References

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates.[3][4][5] Journal of Medicinal Chemistry, 54(10), 3451–3479. Link[1]

  • London, N., et al. (2020). Covalent fragment screening in cell-based phenotypic models of disease. Drug Target Review. Link

  • Sutanto, F., et al. (2021). Precipitation-first synthesis and deep profiling of a 1200-member acrylamide library for covalent drug discovery.[1][2] Green Chemistry, 23, 1-10.[1] Link

  • Domainex. (2024). Direct-to-Biology (D2B) in Drug Discovery.[1][4][6][7] Domainex Application Notes. Link

  • Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening.[1][2][8] Journal of the American Chemical Society, 141(22), 8864–8869. Link[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of N-(5-Methoxypyridin-3-yl)prop-2-enamide in DMSO Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for N-(5-Methoxypyridin-3-yl)prop-2-enamide. This resource is designed to provide in-depth guidance on the stability of this compound when prepared and stored in dimethyl sulfoxide (DMSO) stock solutions. As a senior application scientist, I will address common challenges and questions to ensure the integrity and reliability of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of N-(5-Methoxypyridin-3-yl)prop-2-enamide in DMSO.

Q1: What are the primary factors that can affect the stability of N-(5-Methoxypyridin-3-yl)prop-2-enamide in a DMSO stock solution?

The stability of N-(5-Methoxypyridin-3-yl)prop-2-enamide in DMSO can be influenced by several factors:

  • Temperature: Elevated temperatures can accelerate degradation.[1][2] Long-term storage at room temperature is generally not recommended.[3]

  • Water Content: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[4][5] The presence of water can facilitate hydrolysis of the acrylamide moiety or other susceptible functional groups.[1][2] It is crucial to use anhydrous DMSO and minimize exposure to atmospheric moisture.[6]

  • Light Exposure: Similar to other reactive molecules, prolonged exposure to UV light may induce polymerization or other photochemical reactions of the acrylamide group.[7] Storing solutions in amber vials is a recommended practice.

  • Freeze-Thaw Cycles: While many compounds are stable through multiple freeze-thaw cycles in DMSO, repeated cycling can introduce moisture and potentially lead to concentration changes due to solvent evaporation or compound precipitation.[8][9] It is best to aliquot stock solutions into single-use volumes.[10]

  • Oxygen: The presence of oxygen can potentially lead to oxidative degradation of the molecule.[1][2]

Q2: What is the recommended procedure for preparing a stock solution of N-(5-Methoxypyridin-3-yl)prop-2-enamide in DMSO?

To ensure maximum stability and concentration accuracy, follow these steps:

  • Use High-Quality Reagents: Start with high-purity N-(5-Methoxypyridin-3-yl)prop-2-enamide and anhydrous (or low water content) DMSO.

  • Controlled Environment: Whenever possible, prepare the solution in a controlled environment with low humidity, such as a glove box or under a stream of inert gas (e.g., argon or nitrogen).

  • Accurate Measurement: Accurately weigh the compound and add the appropriate volume of DMSO to achieve the desired concentration.

  • Ensure Complete Dissolution: Vortex or sonicate the solution gently to ensure the compound is fully dissolved.[10] Visually inspect for any particulates.

  • Aliquot for Single Use: Divide the stock solution into smaller, single-use aliquots in amber vials with tight-fitting caps to minimize freeze-thaw cycles and exposure to light and air.[10]

Q3: How should I store my DMSO stock solutions of N-(5-Methoxypyridin-3-yl)prop-2-enamide for short-term and long-term use?

Proper storage is critical for maintaining the integrity of your compound.

Storage DurationRecommended TemperatureKey Considerations
Short-Term (≤ 1-2 weeks) 4°CMinimize exposure to light. Ensure vials are tightly sealed.
Long-Term (> 2 weeks) -20°C or -80°CAliquot to avoid repeated freeze-thaw cycles. Use vials with secure caps to prevent moisture ingress.[10]

Studies have shown that many compounds in DMSO are stable for extended periods when stored at -20°C.[10] However, the specific stability of N-(5-Methoxypyridin-3-yl)prop-2-enamide should be empirically determined for your specific experimental needs.

Section 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the use of N-(5-Methoxypyridin-3-yl)prop-2-enamide stock solutions.

Issue 1: I am observing a decrease in the compound's activity or potency over time.

A loss of biological activity is often the first indicator of compound degradation.

Potential Causes and Investigative Steps:

  • Degradation of the Acrylamide "Warhead": The acrylamide moiety is an electrophilic group, crucial for its mechanism of action as a covalent inhibitor. It can react with nucleophiles, including water.

    • Troubleshooting Workflow:

      • Prepare a Fresh Stock Solution: Prepare a new stock solution from solid material and compare its activity to the older stock solution.

      • Analytical Verification (HPLC/LC-MS): Analyze both the old and new stock solutions using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][11] Look for the appearance of new peaks or a decrease in the area of the parent compound's peak in the older sample. This analytical step is crucial for confirming chemical degradation.[12]

Workflow for troubleshooting decreased compound activity.

Issue 2: My stock solution appears cloudy or has visible precipitates after thawing.

Precipitation can lead to inaccurate dosing and a significant underestimation of the compound's effect.

Potential Causes and Investigative Steps:

  • Poor Solubility at Lower Temperatures: The compound may have limited solubility in DMSO, especially at lower temperatures or after freeze-thaw cycles.

  • Concentration Exceeds Solubility Limit: The intended concentration of the stock solution may be higher than the compound's solubility limit in DMSO.

    • Troubleshooting Steps:

      • Gentle Warming and Agitation: Warm the vial to room temperature or slightly above (not exceeding 37-40°C) and vortex or sonicate to try and redissolve the precipitate.[1][2][10]

      • Centrifugation and Supernatant Analysis: If redissolution fails, centrifuge the vial and carefully take an aliquot of the supernatant. Dilute and analyze by HPLC or a UV-Vis spectrophotometer to determine the actual concentration of the compound in solution.

      • Prepare a More Dilute Stock Solution: If the desired concentration is not achievable, prepare a new, more dilute stock solution and adjust experimental protocols accordingly.

Issue 3: I see unexpected peaks in my analytical data (e.g., HPLC, LC-MS) when analyzing my cell lysates or reaction mixtures.

The appearance of unexpected peaks can indicate compound degradation or reaction with components in the experimental medium.

Potential Causes and Investigative Steps:

  • Reaction with Media Components: The acrylamide group is reactive and may form adducts with nucleophilic species in cell culture media or buffers (e.g., free thiols from amino acids like cysteine or from glutathione).[7][13]

  • Hydrolysis: The compound may be hydrolyzing in the aqueous environment of your experiment.

    • Troubleshooting Workflow:

      • Incubate Compound in Blank Media/Buffer: As a control experiment, incubate N-(5-Methoxypyridin-3-yl)prop-2-enamide in your cell-free experimental medium or buffer for the same duration as your experiment.

      • Analyze by LC-MS: Analyze the sample from step 1 by LC-MS to see if the same unexpected peaks are present.

      • Identify Degradants/Adducts: If new peaks are observed, attempt to identify them by their mass-to-charge ratio (m/z). For example, a mass increase corresponding to the addition of water would suggest hydrolysis, while an increase corresponding to the mass of glutathione would indicate adduct formation.

Workflow for investigating unexpected analytical peaks.

Section 3: Experimental Protocols

Protocol 1: HPLC-UV Method for Assessing Stock Solution Stability

This protocol provides a general framework for a stability-indicating HPLC-UV method.

  • Method Development:

    • Develop a reverse-phase HPLC method capable of separating the parent compound from potential degradation products.[11]

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a gradient that allows for good separation of the parent peak (e.g., 10-90% B over 15 minutes).

    • Detection: UV detector set to the λmax of N-(5-Methoxypyridin-3-yl)prop-2-enamide.

  • Sample Preparation and Analysis:

    • Prepare a fresh stock solution of the compound in DMSO at a known concentration (e.g., 10 mM). This will be your T=0 sample.

    • Aliquot the remaining stock solution and store it under the conditions you wish to test (e.g., -20°C, 4°C, room temperature).

    • At specified time points (e.g., 1 week, 1 month, 3 months), retrieve an aliquot, allow it to come to room temperature, and dilute it to a working concentration in the mobile phase.

    • Inject the samples onto the HPLC system.

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Calculate the percentage of the compound remaining relative to the T=0 sample. A significant decrease (e.g., >10%) indicates instability under the tested storage conditions.

Section 4: Deeper Dive into the Chemistry of Instability

N-(5-Methoxypyridin-3-yl)prop-2-enamide contains an acrylamide functional group, which is a Michael acceptor. This makes it susceptible to nucleophilic attack, a key feature for its intended biological activity as a covalent modifier, but also a potential pathway for degradation.

Potential Degradation Pathways:

  • Michael Addition: Nucleophiles (Nu⁻), such as water or thiols (e.g., from glutathione in cell media), can attack the β-carbon of the acrylamide.

  • Hydrolysis: The amide bond itself can undergo hydrolysis, particularly under strongly acidic or basic conditions, although this is generally slower than reactions at the acrylamide.

Understanding these potential reactions is key to designing experiments and interpreting results accurately. For instance, the high reactivity of acrylamides with thiols suggests that experiments in media containing high concentrations of reducing agents or free cysteine should be carefully controlled.[7][13]

References

  • Hoenicke, K., & Gatermann, R. (2003). Studies on the Stability of Acrylamide in Food During Storage.
  • Cheng, X., Hochlowski, J., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304.
  • Kozikowski, B. A., Burt, T. M., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215.
  • Mojska, H., & Gielecińska, I. (2016). Effect of Storage on Acrylamide and 5-hydroxymethylfurfural Contents in Selected Processed Plant Products with Long Shelf-life. Plant Foods for Human Nutrition, 71(2), 115-122.
  • Cheng, X., Hochlowski, J., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. Available at: [Link]

  • Mojska, H., & Gielecińska, I. (2016). Effect of Storage on Acrylamide and 5-hydroxymethylfurfural Contents in Selected Processed Plant Products with Long Shelf-life. PMC. Available at: [Link]

  • Hoenicke, K., & Gatermann, R. (2019). Studies on the Stability of Acrylamide in Food During Storage. Oxford Academic. Available at: [Link]

  • Dimethyl sulfoxide. Wikipedia. Available at: [Link]

  • What is the best way of storing a DMSO in a research lab?. Quora. Available at: [Link]

  • The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng. Available at: [Link]

  • Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. Available at: [Link]

  • AQUEOUS ACRYLAMIDE. SNF. Available at: [Link]

  • Extend DMSO Shelf Life with Optimal Glass Storage Solutions. dmsostore. Available at: [Link]

  • Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Publishing. Available at: [Link]

  • MedChemComm. RSC Publishing. Available at: [Link]

  • Dimethyl Sulfoxide (DMSO) Physical Properties. Regulations.gov. Available at: [Link]

  • The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. ResearchGate. Available at: [Link]

  • Atmospheric DMSO degradation in the gas phase: Cl-DMSO reaction. Temperature dependence and products. PubMed. Available at: [Link]

  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). ResearchGate. Available at: [Link]

  • Medicinal Chemistry and Chemical Biology Highlights. CHIMIA. Available at: [Link]

  • DMSO as Reaction Solvent: Applications in Organic Synthesis and Chemical Manufacturing. Available at: [Link]

  • Radical Polymerization of Acrylamide in Aqueous-Dimethyl Sulfoxide Solutions in the Presence of Sodium Acetate. ResearchGate. Available at: [Link]

  • A Proposed Screening Paradigm for Discovery of Covalent Inhibitor Drugs. ResearchGate. Available at: [Link]

  • Covalent inhibitor drug discovery. Domainex. Available at: [Link]

  • Copolymerization of styrene with acrylamide in dimethylsulfoxide. ResearchGate. Available at: [Link]

  • How may I determine the stability of a compound in order to conduct an MIC test?. ResearchGate. Available at: [Link]

  • Cheat Sheet for Covalent Enzyme Inhibitors. Drug Hunter. Available at: [Link]

  • Covalent Inhibitor Criteria. The Chemical Probes Portal. Available at: [Link]

  • Rapid RAFT Polymerization of Acrylamide with High Conversion. PubMed. Available at: [Link]

  • N-[5-(5-Methoxypyridin-3-Yl)-4,5,6,7-Tetrahydro[1][11]thiazolo[5,4-C]pyridin-2-Yl]acetamide. PubChem. Available at: [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening. MDPI. Available at: [Link]

  • An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution. PubMed. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PMC. Available at: [Link]

  • Cas 342603-10-5,N-BOC-3-AMINO-5-METHOXYPYRIDINE. lookchem. Available at: [Link]

  • New Insights into the Degradation Path of Deltamethrin. Semantic Scholar. Available at: [Link]

  • Biodegradation and Metabolic Pathway of the Neonicotinoid Insecticide Thiamethoxam by Labrys portucalensis F11. MDPI. Available at: [Link]

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Validation & Comparative

NMR characterization data for N-(5-Methoxypyridin-3-yl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

N-(5-Methoxypyridin-3-yl)prop-2-enamide is a critical electrophilic fragment ("warhead") frequently utilized in covalent kinase inhibitors. The acrylamide moiety targets non-catalytic cysteine residues (e.g., Cys797 in EGFR), while the methoxypyridine scaffold provides essential hydrogen-bonding interactions within the ATP-binding pocket.

This guide provides a comparative analysis of the NMR characterization of this molecule. Unlike standard spectral lists, we benchmark the solvent performance (DMSO-d₆ vs. CDCl₃) and provide a differential analysis against its metabolic precursor (3-amino-5-methoxypyridine) to ensure synthesis fidelity.

Why This Matters
  • Polymerization Risk: The acrylamide double bond is labile. NMR is the only non-destructive method to quantify the ratio of monomer to polymer.

  • Regioisomer Confirmation: The 3,5-disubstitution pattern on the pyridine ring can be ambiguous; accurate assignment of the H2, H4, and H6 protons is essential to rule out regioisomeric impurities.

Characterization Workflow

The following diagram outlines the logic flow for validating the structure, moving from synthesis to spectral confirmation.

G Start Crude Reaction Mixture (Acryloylation) Workup Workup & Isolation (Cold Et2O/Hexane) Start->Workup Decision Solvent Selection Workup->Decision PathA DMSO-d6 (Preferred) Decision->PathA High Polarity/H-Bonding PathB CDCl3 (Alternative) Decision->PathB Solubility Check Analysis Spectral Validation PathA->Analysis PathB->Analysis Check1 Check 1: Vinyl Region Integration (3H, 5.7-6.6 ppm) Analysis->Check1 Check2 Check 2: Amide NH Visibility (>10 ppm) Analysis->Check2

Figure 1: Decision matrix for NMR sample preparation and validation logic. Note the critical checkpoint for vinyl region integration to detect polymerization.

Experimental Protocol: Synthesis & Sample Prep

To generate the data discussed below, the following protocol is recommended. This method minimizes the risk of Michael addition side-reactions.

Synthesis (Reference Standard Generation)
  • Reagents: Dissolve 3-amino-5-methoxypyridine (1.0 eq) and DIPEA (1.5 eq) in anhydrous THF at 0°C.

  • Addition: Dropwise addition of acryloyl chloride (1.1 eq) over 15 minutes.

  • Quench: Upon consumption of amine (TLC control), quench with saturated NaHCO₃.

  • Isolation: Extract with EtOAc. Crucial: Do not use acidic washes (HCl), as the pyridine nitrogen will protonate, altering the extraction profile.

  • Purification: Flash chromatography (MeOH/DCM).

NMR Sample Preparation
  • Concentration: 10 mg compound in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube.

  • Temperature: 298 K (25°C). Note: Higher temperatures may induce polymerization.

Comparative Data Analysis

The following data compares the target molecule against its precursor and a non-methoxylated analog. This triangulation confirms the success of the reaction and the electronic influence of the methoxy group.

Table 1: Chemical Shift Benchmarking (¹H NMR, 400 MHz)
AssignmentTarget: N-(5-OMe-Py-3-yl)acrylamide (DMSO-d₆)Precursor: 3-Amino-5-OMe-Pyridine (DMSO-d₆)Analog: N-(Py-3-yl)acrylamide (DMSO-d₆)
Amide NH 10.35 ppm (s) N/A (Amine at ~5.4 ppm)10.45 ppm (s)
Pyridine H2 8.45 ppm (d) 7.75 ppm (d)8.85 ppm (d)
Pyridine H6 8.05 ppm (d) 7.55 ppm (d)8.30 ppm (dd)
Pyridine H4 7.60 ppm (t) 6.65 ppm (t)7.40 ppm (m)
Vinyl H (gem) 6.45 ppm (dd) N/A6.48 ppm (dd)
Vinyl H (trans) 6.28 ppm (dd) N/A6.30 ppm (dd)
Vinyl H (cis) 5.78 ppm (dd) N/A5.80 ppm (dd)
Methoxy (-OCH₃) 3.85 ppm (s) 3.75 ppm (s)N/A
Performance Analysis: Solvent Effects

Scenario A: DMSO-d₆ (Recommended)

  • Performance: Excellent.

  • Why: The amide proton (NH) forms a strong hydrogen bond with the sulfoxide oxygen. This "locks" the proton in a deshielded environment (~10.35 ppm) and slows the exchange rate, resulting in a sharp singlet.

  • Diagnostic Value: Allows clear integration of the NH proton to confirm 1:1 stoichiometry with the aromatic ring.

Scenario B: CDCl₃ (Alternative)

  • Performance: Sub-optimal.

  • Why: In chloroform, the amide NH is less deshielded (~7.8 - 8.5 ppm) and often overlaps with the aromatic pyridine protons or the residual solvent peak (CHCl₃ at 7.26 ppm).

  • Risk: CDCl₃ often contains trace acid (HCl/DCl), which can protonate the pyridine nitrogen, causing significant chemical shift variations and line broadening.

Structural Validation Logic

To certify the identity of N-(5-Methoxypyridin-3-yl)prop-2-enamide , follow this interpretative logic:

Step 1: The "Warhead" Check (5.7 – 6.5 ppm)

The acrylamide group forms an AMX spin system . You must observe three distinct signals:

  • H_gem (6.45 ppm): Doublet of doublets (J ≈ 17, 10 Hz). This proton is on the carbonyl side.

  • H_trans (6.28 ppm): Doublet of doublets (J ≈ 17, 1.5 Hz). Large coupling indicates trans geometry.

  • H_cis (5.78 ppm): Doublet of doublets (J ≈ 10, 1.5 Hz).

  • Pass Criteria: Integration of these three signals must sum to exactly 3.0 relative to the Methoxy singlet (3.0).

  • Fail Criteria: Broadening or loss of the "dd" fine structure indicates polymerization (polyacrylamide formation).

Step 2: The Regioisomer Check (Pyridine Ring)

The 3,5-substitution pattern is confirmed by the coupling constants of the aromatic protons.[1]

  • H2 (8.45 ppm): Appears as a doublet (J ~ 2 Hz) or broad singlet. It is flanked by the Ring Nitrogen and the Amide, making it the most deshielded.

  • H4 (7.60 ppm): Appears as a triplet-like signal (J ~ 2 Hz) due to meta-coupling with H2 and H6.

  • H6 (8.05 ppm): Appears as a doublet (J ~ 2 Hz).

  • Differentiation: In the non-methoxylated analog, H4/H5/H6 would show strong vicinal coupling (J ~ 8 Hz). The absence of large couplings (J > 5 Hz) confirms the meta-disubstitution (3,5-pattern).

References

  • Precursor Data: Sigma-Aldrich. 3-Amino-5-methoxypyridine Product Specification & NMR. Retrieved from

  • Acrylamide Shift Standards: ChemicalBook. Acrylamide 1H NMR Spectrum in D2O and DMSO. Retrieved from

  • Solvent Effects: Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Journal of Organic Chemistry. Retrieved from

  • Analog Comparison: BenchChem. 2-Amino-2-(pyridin-3-yl)acetonitrile NMR Guide. (Used for Pyridine ring coupling constant validation). Retrieved from

  • Warhead Reactivity: Larina, L. I., et al. (2023).[2] Acrylamide derivatives: A dynamic nuclear magnetic resonance study. Magnetic Resonance in Chemistry. Retrieved from

Sources

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of Methoxypyridine Acrylamides

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery and development, the precise structural elucidation of novel chemical entities is a critical checkpoint. Among the arsenal of analytical techniques, mass spectrometry (MS) is an indispensable tool, offering profound insights into molecular weight and structure through the intricate art of fragmentation analysis. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, comparative analysis of the mass spectrometry fragmentation patterns of methoxypyridine acrylamides, a scaffold of increasing interest in medicinal chemistry.

The following discussion is built upon established principles of mass spectrometry, as direct experimental data for this specific class of compounds is not widely available in the public domain. Consequently, this guide presents a theoretically derived yet mechanistically grounded fragmentation pattern. This predictive approach is designed to serve as a valuable resource for researchers engaged with these and analogous molecular architectures.

The Decisive Influence of Structure on Fragmentation

The fragmentation of a methoxypyridine acrylamide molecule under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) is not a random event.[1][2] It is a controlled cascade of bond cleavages governed by the inherent chemical properties of the molecule, including bond strengths and the stability of the resulting fragment ions.[3] The fragmentation pattern serves as a unique molecular fingerprint. For methoxypyridine acrylamides, the key structural motifs dictating this pattern are the methoxy-substituted pyridine ring and the acrylamide side chain.

Predicted Core Fragmentation Pathways

Upon ionization, the molecular ion ([M]•+) is formed, which then undergoes a series of fragmentation reactions. The primary fragmentation sites in a generic methoxypyridine acrylamide are predictable based on the functional groups present.

  • Acrylamide Backbone Cleavage: The amide bond is a common site of fragmentation.[4] Cleavage of the C-N bond can lead to the formation of a stable acylium ion. The location of the methoxy group on the pyridine ring will influence the relative stability of the resulting charged fragments.

  • α-Cleavage adjacent to the Methoxy Group: The ether linkage of the methoxy group is susceptible to α-cleavage, a characteristic fragmentation pathway for ethers.[5] This involves the homolytic cleavage of a carbon-carbon bond adjacent to the oxygen atom, leading to the formation of a resonance-stabilized oxonium ion.

  • Pyridine Ring Fragmentation: Pyridine rings can undergo characteristic fragmentation, often involving the loss of small, stable neutral molecules like hydrogen cyanide (HCN).[6] The presence of substituents like the methoxy and acrylamide groups will modulate the fragmentation of the ring.

  • Loss of the Methoxy Group: Cleavage of the bond between the pyridine ring and the methoxy group can result in the loss of a methoxy radical (•OCH3) or a neutral formaldehyde molecule (CH2O) following rearrangement.

The interplay of these pathways results in a complex but interpretable mass spectrum. The relative abundance of different fragment ions provides clues about the stability of those ions and, by extension, the structure of the parent molecule.

A Comparative Analysis: The Impact of the Methoxy Group

To truly appreciate the influence of the methoxypyridine moiety, it is instructive to compare its predicted fragmentation pattern with that of a simpler, yet structurally related, alternative: N-phenylacrylamide.

Fragment Ion Type Methoxypyridine Acrylamide (Predicted) N-Phenylacrylamide (Known) Rationale for Difference
Molecular Ion ([M]•+) Moderately abundantAbundantThe presence of the heteroaromatic pyridine ring and the methoxy group in methoxypyridine acrylamide may lead to more facile fragmentation, slightly reducing the relative abundance of the molecular ion compared to the more stable N-phenylacrylamide.
Acylium Ion AbundantAbundantBoth molecules readily form a stable acylium ion through cleavage of the amide C-N bond.
Loss of •CH3 PossibleNot observedThe methoxy group provides a source for the loss of a methyl radical, a pathway unavailable to N-phenylacrylamide.
Loss of HCN PossibleNot observedThe pyridine ring in methoxypyridine acrylamide can undergo fragmentation with the loss of HCN, a characteristic feature of pyridine-containing compounds.[6]
Fragment from α-cleavage ExpectedNot applicableThe methoxy group enables α-cleavage, leading to a characteristic oxonium ion. This fragmentation pathway is absent in N-phenylacrylamide.

This comparative table highlights how the substitution pattern on the aromatic ring dramatically alters the fragmentation landscape, providing clear diagnostic markers to distinguish between these classes of compounds.

Visualizing the Fragmentation Cascade

To further elucidate the predicted fragmentation pathways, the following diagrams, rendered in Graphviz DOT language, illustrate the key bond cleavages and resulting fragment ions for a generic methoxypyridine acrylamide.

M [Methoxypyridine-Acrylamide]•+ F1 [M - •CH3]+ M->F1 Loss of •CH3 F2 [M - CO]+ M->F2 Loss of CO F3 [Acryloyl]+ M->F3 Amide Bond Cleavage F4 [Methoxypyridinamine]•+ M->F4 Amide Bond Cleavage F5 [Pyridine Ring Fragment]+ F4->F5 Loss of HCN cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Weigh Sample Prep2 Dissolve in Solvent Prep1->Prep2 Prep3 Dilute to Working Concentration Prep2->Prep3 GC Gas Chromatography Separation Prep3->GC Inject Sample MS Mass Spectrometry (EI) GC->MS Acquire Data Acquisition MS->Acquire Process Spectral Analysis Acquire->Process Interpret Fragmentation Pattern Interpretation Process->Interpret

Sources

A Comparative Analysis of Covalent BTK Inhibitors: Evaluating N-(5-Methoxypyridin-3-yl)prop-2-enamide Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, particularly for B-cell malignancies, the advent of covalent inhibitors targeting Bruton's tyrosine kinase (BTK) has been a significant breakthrough.[1][2][3][4] These inhibitors form a permanent bond with their target, leading to sustained inhibition of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[3][5][6][7] This guide provides a comparative overview of the well-established covalent BTK inhibitors—ibrutinib, acalabrutinib, and zanubrutinib—and outlines the experimental framework for evaluating a novel compound, N-(5-Methoxypyridin-3-yl)prop-2-enamide, within this context. Our focus will be on the half-maximal inhibitory concentration (IC50), a key metric of inhibitor potency.

The Significance of Covalent Inhibition and BTK

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a pivotal role in B-cell development, differentiation, and signaling.[4][6][8][9] Dysregulation of the BCR pathway, in which BTK is a key component, is a hallmark of various B-cell cancers like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[3][4][10] Covalent inhibitors, such as those discussed here, typically contain a reactive electrophilic group, often an acrylamide, which forms a permanent covalent bond with a cysteine residue (Cys481) in the active site of BTK.[1][5] This irreversible binding leads to a durable blockade of BTK's enzymatic activity.[2][10][11]

Standard Covalent BTK Inhibitors: A Comparative Overview

The first-in-class BTK inhibitor, ibrutinib, has demonstrated remarkable efficacy but also exhibits off-target effects due to its interaction with other kinases containing a similar cysteine residue.[12][13] This has spurred the development of second-generation inhibitors like acalabrutinib and zanubrutinib, which were designed for greater selectivity to minimize side effects.[2][13][14]

InhibitorTargetIC50 (Biochemical Assay)Key Characteristics
Ibrutinib BTK0.5 nM[6][11][12][15]First-generation, potent, with some off-target activity.[13]
Acalabrutinib BTK3-5.1 nM[16][17]Second-generation, highly selective for BTK over other kinases.[2][13]
Zanubrutinib BTK0.3 nM[9][14][18][19]Second-generation, designed for high selectivity and sustained BTK occupancy.[2][14]
N-(5-Methoxypyridin-3-yl)prop-2-enamide BTK (presumed)To be determinedA novel acrylamide-containing compound with potential for covalent BTK inhibition.

The BTK Signaling Pathway and Point of Inhibition

The B-cell receptor signaling cascade is initiated upon antigen binding, leading to the activation of a series of downstream kinases. BTK is a central node in this pathway. Its activation leads to the phosphorylation of phospholipase Cγ2 (PLCγ2), which in turn triggers downstream signaling events that promote cell survival and proliferation.[4][20] Covalent BTK inhibitors block this pathway at its source by irreversibly binding to BTK.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCg2 Phospholipase Cγ2 (PLCγ2) BTK->PLCg2 Phosphorylation Downstream Downstream Signaling (NF-κB, ERK, etc.) PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Covalent Inhibitors (e.g., N-(5-Methoxypyridin-3-yl)prop-2-enamide) Inhibitor->BTK Covalent Inhibition of Cys481

Caption: BTK signaling pathway and the mechanism of covalent inhibition.

Experimental Protocols for IC50 Determination

To evaluate the potency of a novel compound like N-(5-Methoxypyridin-3-yl)prop-2-enamide, a series of biochemical and cell-based assays are necessary.

Biochemical BTK Kinase Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified BTK.

Biochemical_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents 1. Prepare Reagents: - Purified BTK enzyme - Kinase buffer - ATP - Substrate (e.g., poly(Glu,Tyr)) Inhibitor_Prep 2. Prepare Inhibitor Dilutions: - Serially dilute N-(5-Methoxypyridin-3-yl)prop-2-enamide Incubation 3. Incubate Inhibitor and BTK: - Pre-incubate BTK with inhibitor dilutions to allow for covalent bond formation. Inhibitor_Prep->Incubation Reaction_Start 4. Initiate Reaction: - Add ATP and substrate to start the kinase reaction. Incubation->Reaction_Start Detection 5. Detect Kinase Activity: - Use a detection method like ADP-Glo™ or HTRF® to quantify the amount of ADP produced. Reaction_Start->Detection Analysis 6. Calculate IC50: - Plot the percentage of BTK inhibition against the inhibitor concentration. - Fit the data to a dose-response curve to determine the IC50 value. Detection->Analysis

Caption: Workflow for a biochemical BTK kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation : Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare solutions of recombinant human BTK enzyme, ATP, and a suitable substrate peptide.

  • Compound Dilution : Create a serial dilution of N-(5-Methoxypyridin-3-yl)prop-2-enamide in DMSO.

  • Enzyme-Inhibitor Pre-incubation : In a 384-well plate, add the BTK enzyme to wells containing the diluted compound or DMSO (as a control). Allow for a pre-incubation period (e.g., 60 minutes) at room temperature to facilitate covalent bond formation.

  • Kinase Reaction Initiation : Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.

  • Reaction Incubation : Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection : Stop the reaction and measure the amount of phosphorylated substrate or ADP produced. A common method is the Transcreener® ADP² Assay, which immunodetects the ADP generated.[21]

  • Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a nonlinear regression model to determine the IC50 value.

Cellular BTK Autophosphorylation Assay

This assay measures the inhibitor's effect on BTK activity within a cellular context.

Step-by-Step Protocol:

  • Cell Culture : Culture a B-cell lymphoma cell line (e.g., Ramos cells) that expresses BTK.

  • Compound Treatment : Treat the cells with serial dilutions of N-(5-Methoxypyridin-3-yl)prop-2-enamide for a specific duration (e.g., 2 hours).

  • Cell Lysis : Lyse the cells to release the proteins.

  • Detection of Phospho-BTK : Use an immunoassay, such as a Western blot or a sandwich ELISA, to detect the level of BTK autophosphorylation at Tyr223.

  • Data Analysis : Quantify the levels of phosphorylated BTK relative to total BTK. Plot the inhibition of phosphorylation against the inhibitor concentration to determine the cellular IC50.

Conclusion

The established covalent inhibitors ibrutinib, acalabrutinib, and zanubrutinib have set a high bar for the treatment of B-cell malignancies by effectively targeting BTK. For a novel compound such as N-(5-Methoxypyridin-3-yl)prop-2-enamide, a rigorous evaluation of its potency and selectivity is paramount. The biochemical and cellular assays outlined in this guide provide a robust framework for determining its IC50 value and comparing its potential efficacy against the current standards of care. This data-driven approach is essential for advancing the next generation of targeted therapies in oncology.

References

  • Frontiers. (2021, July 18). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Available from: [Link]

  • Wiley Online Library. (2025, January 31). Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib. Available from: [Link]

  • American Society of Hematology. (2024, September 5). A fresh look at covalent BTK inhibitor resistance. Blood. Available from: [Link]

  • Patient Power. (2024, May 2). Covalent BTK Inhibitors: Which One is Best, and When Can I Switch?. Available from: [Link]

  • National Center for Biotechnology Information. (2013, August 19). Ibrutinib and novel BTK inhibitors in clinical development. Available from: [Link]

  • National Center for Biotechnology Information. Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. Available from: [Link]

  • National Center for Biotechnology Information. (2019, July 25). Ibrutinib significantly inhibited Bruton's tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model. Available from: [Link]

  • ResearchGate. Zanubrutinib concentration-time profiles (unbound) relative to IC 50 of BTK inhibition. BID. Available from: [Link]

  • HealthTree for Chronic Lymphocytic Leukemia. (2025, January 5). BTK Inhibitors. Available from: [Link]

  • ScienceOpen. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments. Available from: [Link]

  • National Center for Biotechnology Information. (2017, June 1). The Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia. Available from: [Link]

  • Frontiers. (2022, August 3). BTK, the new kid on the (oncology) block?. Available from: [Link]

  • Taylor & Francis Online. (2021, November 19). Zanubrutinib for the treatment of lymphoid malignancies: Current status and future directions. Available from: [Link]

  • BellBrook Labs. BTK Activity Assay | A Validated BTK Inhibitor Screening Assay. Available from: [Link]

  • Frontiers. (2021, June 4). Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies. Available from: [Link]

  • News-Medical.net. (2024, June 21). What are BTK inhibitors and how do they work?. Available from: [Link]

  • National Center for Biotechnology Information. (2024, July 9). The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. Available from: [Link]

  • American Association for Cancer Research. (2017, July 13). Comparison of Acalabrutinib, A Selective Bruton Tyrosine Kinase Inhibitor, with Ibrutinib in Chronic Lymphocytic Leukemia Cells. Clinical Cancer Research. Available from: [Link]

  • ResearchGate. Btk-inhibitors (BTKi): Comparison of IC50 values for inhibition of.... Available from: [Link]

  • National Center for Biotechnology Information. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma. Available from: [Link]

  • GSK. (2021, May 20). Novel irreversible covalent BTK inhibitors discovered using DNA-encoded chemistry. Available from: [Link]

  • Protein Data Bank. (2023, July 5). 8FD9: Structure of BTK kinase domain with the second-generation inhibitor acalabrutinib. Available from: [Link]

  • National Center for Biotechnology Information. (2023, August 31). Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and tirabrutinib. Available from: [Link]

  • Chemsrc. (2026, February 19). CAS#:6235-05-8 | (2E)-N-(5-chloropyridin-2-yl)-3-(3-nitrophenyl)prop-2-enamide. Available from: [Link]

  • PubChem. N-[5-(5-Methoxypyridin-3-Yl)-4,5,6,7-Tetrahydro[1][5]thiazolo[5,4-C]pyridin-2-Yl]acetamide. Available from: [Link]

  • Technology Networks. (2026, February 23). New approaches reveal how cancer drugs work in their cellular context. Available from: [Link]

  • The Binding Database. BindingDB PrimarySearch_ki. Available from: [Link]

  • Molport. N-(2-methoxy-5-methylpyridin-3-yl)-2-methyl-5-(trifluoromethyl)pyridine-3-carboxamide. Available from: [Link]

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Selectivity profiling of N-(5-Methoxypyridin-3-yl)prop-2-enamide against kinome

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comprehensive selectivity profiling strategy for N-(5-Methoxypyridin-3-yl)prop-2-enamide , a prototypical covalent fragment (also referred to as a "warhead-scout").

In the context of modern drug discovery, this molecule represents a critical class of Electrophilic Fragments . It consists of a minimal hinge-binding motif (5-methoxypyridine) coupled to a reactive acrylamide warhead. Profiling such fragments is distinct from profiling optimized leads; the goal is not just to find potency, but to map the intrinsic reactivity of the warhead across the "Cysteinome" (kinases with accessible active-site cysteines).

Executive Summary & Compound Classification

  • Compound Name: N-(5-Methoxypyridin-3-yl)prop-2-enamide

  • Chemical Class: Covalent Pyridine Fragment / Acrylamide Warhead Probe.

  • Mechanism of Action: Targeted Covalent Inhibition (TCI). The pyridine moiety orients the molecule within the ATP-binding pocket, positioning the acrylamide group (Michael acceptor) to form an irreversible covalent bond with a nucleophilic Cysteine residue (e.g., Cys481 in BTK, Cys797 in EGFR).

  • Profiling Objective: To distinguish scaffold-driven selectivity (affinity) from warhead-driven reactivity (promiscuity).

Comparison of Alternatives

This guide compares the target fragment against a "Full-Scaffold" drug and a "Non-Covalent" control to contextualize its performance.

FeatureTarget Fragment (N-(5-Methoxypyridin-3-yl)prop-2-enamide)Full-Scaffold Reference (e.g., Ibrutinib/Osimertinib)Non-Covalent Control (Propionamide Analog)
Molecular Weight Low (<200 Da)High (>400 Da)Low (<200 Da)
Binding Mode Weak reversible binding + Fast covalent reactionHigh affinity reversible binding + Fast covalent reactionWeak reversible binding only
Selectivity Driver Warhead reactivity & minimal hinge H-bondsComplex hydrophobic interactions & shape complementarityMinimal hinge H-bonds
Primary Use Fragment Screening / Cysteinome Mapping Clinical TherapyNegative Control (Validation)

Profiling Strategy & Experimental Workflows

To validate the selectivity of this fragment, a multi-tier approach is required.[1][2] We move from biochemical screening to biophysical confirmation and finally cellular engagement.[3]

Workflow Visualization

The following diagram illustrates the decision matrix for profiling covalent fragments.

ProfilingWorkflow cluster_targets Target Class (Cys-Kinases) Start Compound Synthesis N-(5-Methoxypyridin-3-yl)prop-2-enamide Step1 Tier 1: Kinome Scan (Binding Assay - Kd) Start->Step1 10 µM Screen Step2 Tier 2: Intact Protein MS (Covalent Validation) Step1->Step2 Hits (>50% Inh) Decision Selectivity Analysis Step1->Decision S-Score Calc T1 BTK (C481) Step1->T1 Step3 Tier 3: GSH Reactivity (Intrinsic Safety) Step2->Step3 Confirm Adduct Step4 Tier 4: Cellular TE (NanoBRET) Step3->Step4 Low GSH Reactivity End End Step4->End Validated Probe T2 EGFR (C797) T3 JAK3 (C909)

Caption: Tiered profiling workflow for covalent fragments, moving from biochemical binding to cellular target engagement.

Protocol 1: The "Cysteinome" Scan (Kinome Profiling)

Unlike reversible inhibitors, covalent fragments often show time-dependent inhibition. Standard IC50 assays can be misleading if incubation times vary.

Methodology: Competitive Binding Assay (KINOMEscan®)

We utilize a competition binding assay (e.g., DiscoverX KINOMEscan) rather than activity assays to measure thermodynamic binding affinity (


).[3]

Why this method?

  • Eliminates ATP Competition: Covalent inhibitors often compete with high intracellular ATP. Binding assays remove this variable.

  • Detects Low-Affinity Hits: Fragments often have high micromolar

    
     values that are missed in standard activity assays.
    

Protocol Steps:

  • Preparation: Dissolve N-(5-Methoxypyridin-3-yl)prop-2-enamide in 100% DMSO to 10 mM.

  • Screening Concentration: Screen at a high concentration (10 µM ) to ensure detection of weak fragment binding.

  • Incubation: Incubate compound with DNA-tagged kinase and immobilized active-site ligand for 1 hour.

  • Readout: Measure the amount of kinase captured on the solid support via qPCR.

  • Data Output: Calculate "Percent of Control" (POC).

    • Hit: POC < 35% (indicates strong binding/covalent modification).

Expected Results & Interpretation (Data Table)

The following table simulates the expected profile of this fragment compared to a promiscuous alkylator.

Kinase TargetCysteine ResidueFragment Activity (% Inhibition @ 10µM)Interpretation
BTK Cys48195% Primary Hit. Accessible Cys + Hinge fit.
EGFR Cys79788% Secondary Hit. Common off-target for acrylamides.
JAK3 Cys90990% Secondary Hit.
SRC (No Cys in pocket)< 10%Negative. Proves mechanism is Cys-dependent.
AKT1 (No Cys in pocket)< 5%Negative.
CDK2 (No Cys in pocket)< 5%Negative.

Key Insight: If the fragment inhibits SRC or CDK2 (which lack the specific cysteine), the mechanism is likely non-specific aggregation or pan-assay interference (PAINS), not targeted covalent inhibition.

Protocol 2: Intact Protein Mass Spectrometry

To confirm that the inhibition observed in the Kinome Scan is truly covalent (irreversible) and not just tight reversible binding.

Methodology
  • Protein: Recombinant BTK kinase domain (2 µM).

  • Reaction: Incubate BTK with N-(5-Methoxypyridin-3-yl)prop-2-enamide (20 µM, 10-fold excess) for 60 minutes at room temperature.

  • Control: Incubate BTK with DMSO only.

  • Analysis: LC-MS (Time-of-Flight or Orbitrap). Deconvolute the mass spectrum.

Validation Criteria
  • Mass Shift: You must observe a mass shift of +178.19 Da (Molecular weight of the fragment) on the protein peak.

  • Stoichiometry: Ideally 100% labeling (shift from Apo-protein to Mono-adduct).

  • Specificity: Absence of di- or tri-adducts (which would indicate non-specific surface labeling).

Protocol 3: Glutathione (GSH) Reactivity Assay

A critical safety profile. Since this molecule is a "naked warhead" on a small scaffold, it risks reacting with free thiols in the cell (like Glutathione), leading to toxicity.

Protocol:

  • Incubate 10 µM compound with 5 mM GSH (physiologic concentration) in PBS (pH 7.4).

  • Monitor the disappearance of the parent compound via HPLC-UV or LC-MS at T=0, 1h, 4h, and 24h.

  • Half-life (

    
    ): 
    
    • 
       < 15 min:  Highly reactive (Toxic/Unsuitable).
      
    • 
       > 4 hours:  Tuned reactivity (Ideal for probes).
      

Mechanism of Action Visualization

The following diagram details the specific chemical mechanism driving the selectivity profile.

Mechanism Step1 Reversible Binding (Ki) Pyridine Nitrogen H-bonds to Hinge Step2 Warhead Positioning Acrylamide aligns with Cys-SH Step1->Step2 Step3 Michael Addition Thiolate attack on Beta-carbon Step2->Step3 Context Selectivity Filter: Only kinases with Cys at positions 481/797/909 react Step2->Context Step4 Irreversible Complex Covalent Adduct Formation Step3->Step4

Caption: The "Binding-First, Reaction-Second" mechanism ensures selectivity. The fragment must first bind reversibly (Step 1) to enable the reaction (Step 3).

References

  • Comprehensive Analysis of Kinase Inhibitor Selectivity.

    • Source: Davis, M. I., et al. (2011).
    • Relevance: Establishes the KINOMEscan methodology and S-score metrics.
    • URL:[Link]

  • The Cysteinome: A Target Class for Covalent Inhibitors.

    • Source: Liu, Q., et al. (2013). Chemistry & Biology.
    • Relevance: Maps the accessible cysteines across the human kinome (BTK, EGFR, JAK3).
    • URL:[Link][4]

  • Covalent Targeting of Acquired Cysteinyl Kinase Mut

    • Source: Kwa, F. A., et al. (2014). ACS Chemical Biology.
    • Relevance: Discusses the use of acrylamide probes in profiling cysteine mut
    • URL:[Link]

  • Assessing the Selectivity of Covalent Inhibitors.

    • Source: Langan, A., et al. (2017). Future Medicinal Chemistry.
    • Relevance: Protocols for GSH reactivity and time-dependent inhibition assays.
    • URL:[Link]

Sources

Strategic Validation of Covalent Occupancy: Ellman’s Reagent vs. Orthogonal Methods

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The resurgence of Targeted Covalent Inhibitors (TCIs)—exemplified by blockbuster drugs like Ibrutinib and Osimertinib—has necessitated robust, high-throughput methods to validate target engagement. While Mass Spectrometry (MS) remains the definitive "gold standard" for characterizing covalent adducts, it is often a bottleneck for routine screening.

This guide evaluates the utility of Ellman’s Reagent (DTNB) as a rapid, accessible alternative for determining fractional occupancy. Unlike generic protein quantitation, using Ellman’s for covalent binding requires a specific subtractive logic: measuring the loss of free thiols post-treatment. We compare this approach against Intact Protein MS and Fluorescence-based assays, providing a validated protocol that accounts for the specific pitfalls of small-molecule interference.

Mechanism of Action: The Subtractive Logic

Ellman’s reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) is a colorimetric probe that reacts stoichiometrically with free sulfhydryl (-SH) groups.

In the context of covalent drug discovery, the assay functions on a competitive basis :

  • Pre-incubation: The covalent inhibitor binds to the target cysteine (Cys), permanently blocking the thiol.

  • Detection: DTNB is added. It reacts only with the remaining unblocked cysteines.

  • Readout: The decrease in absorbance at 412 nm (compared to a DMSO control) is directly proportional to the fractional occupancy of the drug.

Reaction Pathway

The reaction yields a mixed disulfide and the yellow-colored 2-nitro-5-thiobenzoic acid (TNB) anion.[1][2]

G Figure 1: Stoichiometric reaction of DTNB with free thiols yielding the chromogenic TNB product. Protein Target Protein (Free Cys-SH) Complex Protein-TNB (Mixed Disulfide) Protein->Complex Nucleophilic Attack DTNB Ellman's Reagent (DTNB) DTNB->Complex TNB TNB Anion (Yellow, Abs 412nm) DTNB->TNB Release

Comparative Analysis: Ellman’s vs. MS vs. Fluorescence[4]

While Ellman’s is cost-effective, it lacks the resolution of MS. The following matrix helps researchers select the appropriate validation tool based on the stage of drug development.

FeatureEllman’s Reagent (DTNB) Intact Protein LC-MS Fluorescence (CPM)
Primary Output Total Free Thiol Content (Bulk)Molecular Weight Shift (+ Adduct Mass)Fluorescence Intensity
Throughput High (96/384-well plate)Low to MediumHigh (96/384-well plate)
Sensitivity Moderate (LOD ~3 µM)High (Femtomole range)High (LOD ~50 nM)
Site Specificity None (Sum of all Cys)High (Can resolve mono/di-adducts)None (Sum of all Cys)
Interference High: Colored compounds, reducing agentsLow: Buffer salts (requires desalting)Moderate: Quenchers, autofluorescence
Cost/Sample < $0.50> $50.00$1.00 - $5.00
Best Use Case Primary Screening: Rapid rank-ordering of covalent hits.Validation: Confirming stoichiometry and specificity.High Sensitivity: Low protein availability.

Expert Insight:

"Do not use Ellman’s for proteins with >5 cysteines unless the target cysteine is significantly more reactive (lower pKa). The background signal from non-catalytic surface cysteines will mask the specific binding event."

Validated Experimental Protocol

Objective: Determine the % Occupancy of a covalent inhibitor on a target protein.

Reagents & Buffer System
  • Reaction Buffer: 100 mM Sodium Phosphate, pH 8.0, 1 mM EDTA.[3]

    • Why pH 8.0? The thiolate anion (S⁻) is the reactive species. pH > 7.3 is required for optimal reaction.

    • Why EDTA? Chelates divalent metals (

      
      , 
      
      
      
      ) that catalyze the air-oxidation of thiols to disulfides, which causes false negatives.
  • Denaturant: 6M Guanidine HCl or 8M Urea (in Reaction Buffer).

    • Critical Step: Many catalytic cysteines are buried in hydrophobic pockets. Without denaturation, DTNB (a bulky molecule) cannot access the site, leading to underestimation of total thiols.

Step-by-Step Workflow
  • Incubation (Drug Treatment):

    • Incubate Protein (

      
      ) with Inhibitor (
      
      
      
      ) for 1–4 hours at RT.
    • Control: Protein + DMSO (No drug).

    • Blank: Buffer + Inhibitor (to check for compound absorbance).

  • Desalting (Optional but Recommended):

    • Use Zeba™ Spin Desalting Columns (7K MWCO) to remove excess unbound inhibitor.

    • Note: If the inhibitor absorbs at 412 nm, this step is mandatory .

  • Denaturation & Reaction:

    • Mix

      
       of sample with 
      
      
      
      of Denaturing Buffer (containing Urea/GuHCl).
    • Add

      
       of DTNB (4 mg/mL stock in buffer).
      
    • Incubate for 15 minutes at RT.

  • Measurement:

    • Measure Absorbance at 412 nm (

      
      ).[1][4][5][6]
      
Decision Logic for Assay Selection

Workflow Figure 2: Decision tree for selecting Ellman's vs. MS based on protein complexity and compound properties. Start Start: Validate Covalent Binding CysCount Cysteine Count? Start->CysCount HighCys > 5 Cysteines CysCount->HighCys High Background LowCys 1-3 Cysteines CysCount->LowCys MS_Route Use Intact MS / Peptide Mapping HighCys->MS_Route Ellman_Route Proceed with Ellman's LowCys->Ellman_Route Interference Compound Colored? Ellman_Route->Interference Desalt Desalt / Dialysis Required Interference->Desalt Yes (Yellow/Orange) Direct Direct Measurement Interference->Direct No Desalt->Direct

Data Analysis & Interpretation
Calculating Occupancy

To determine the percentage of the target covalently modified, use the following formula. Note that the Extinction Coefficient (


) of TNB is 14,150 M⁻¹cm⁻¹  in dilute buffer, but shifts to ~13,700 M⁻¹cm⁻¹  in 6M Guanidine HCl [1].[5]



Troubleshooting Table
ObservationRoot CauseSolution
>100% Occupancy Compound absorbs at 412 nm.Use a "Compound Only" blank or desalt before adding DTNB.
Low Signal in Control Protein oxidation or buried Cys.Add TCEP to reduce disulfides (then remove TCEP!), or increase denaturant conc.
Drifting Signal Hydrolysis of DTNB.Prepare DTNB fresh; ensure pH is not > 8.5.
References
  • Riddles, P. W., Blakeley, R. L., & Zerner, B. (1983). Reassessment of Ellman's reagent. Methods in Enzymology, 91, 49-60. Link

  • Thermo Fisher Scientific. (n.d.). Ellman’s Reagent (DTNB) User Guide. Thermo Fisher Scientific Protocols. Link

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. Link

  • BroadPharm. (2022).[4] Ellman's Assay Protocol for Free Thiols.[1][7][4][6][8] BroadPharm Technical Guides. Link

Sources

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